molecular formula C12H9FN2 B14038335 Vonoprazan fumarate impurity 11

Vonoprazan fumarate impurity 11

Cat. No.: B14038335
M. Wt: 200.21 g/mol
InChI Key: QNYGLBACOLGJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonoprazan fumarate impurity 11 is a chemical compound that is often encountered as a byproduct in the synthesis of vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used primarily for the treatment of acid-related diseases such as reflux esophagitis, gastric ulcers, and duodenal ulcers. The impurity 11 is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product.

Preparation Methods

The preparation of vonoprazan fumarate impurity 11 involves several synthetic routes and reaction conditions. One method includes reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield this compound . The process is characterized by its short synthetic route, mild reaction conditions, and environmentally friendly approach, making it suitable for industrial production .

Chemical Reactions Analysis

Vonoprazan fumarate impurity 11 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Vonoprazan fumarate impurity 11 is a chemical compound that arises as a byproduct during the synthesis of vonoprazan fumarate. Vonoprazan fumarate is a potassium-competitive acid blocker used to treat acid-related conditions such as gastric and duodenal ulcers, and reflux esophagitis. Pharmaceutical research and quality control are interested in Impurity 11 to ensure the efficacy and purity of the final drug product.

Scientific Research Applications

This compound has applications spanning across chemistry, biology, medicine, and industry. It serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing.

Analytical Method Development and Validation

  • Impurity 11 is used in developing and validating analytical methods for detecting and quantifying impurities in pharmaceutical products.
  • It helps monitor drug production because of its unique structural features that arise during synthesis.

Quality Control

  • It is used in the quality control of vonoprazan fumarate to ensure drug safety and efficacy.
  • Monitoring and controlling impurities such as Impurity 11 is crucial in both the formulation and synthesis stages of drug production because excessive amounts introduced into the finished product may lead to medication safety concerns .

Pharmaceutical Development

  • It is used in the pharmaceutical industry to improve existing formulations and develop new ones.

Scientific Studies

  • Studied for potential biological activities and interactions with various biological targets.
  • It undergoes various chemical reactions, such as oxidation, reduction, and substitution, which are significant in understanding how the impurity behaves during drug formulation and its potential effects on drug stability.

Synthesis of this compound

The synthesis of this compound involves multiple steps and high-purity pharmaceutical intermediates. One method involves reacting a compound represented by formula IV with a compound represented by formula VI to obtain a compound represented by formula VII, followed by hydrolysis under alkaline conditions.

Structural Features and Comparison with Similar Compounds

This compound is unique because of its specific structural features that arise from its synthesis process. Several compounds share structural similarities:

Compound NameStructural FeaturesUnique Aspects
VonoprazanPotassium-competitive acid blockerPrimary therapeutic agent for acid-related disorders
LansoprazoleProton pump inhibitorDifferent mechanism; sulfoxide group present
RabeprazoleAnother proton pump inhibitorContains a thiazole ring; distinct pharmacokinetics
PantoprazoleProton pump inhibitorContains a sulfoxide; different metabolic pathway

Case Studies

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Vonoprazan fumarate impurity 11 in drug formulations?

  • Methodology : Reverse-phase HPLC with gradient elution is widely used. Key parameters include:

  • Column : YMC-Pack Pro C18 (4.6 mm × 150 mm, 3 µm) or Phenomenex Kinetex EVO C18 (250 mm × 4.6 mm, 5.0 µm) for high-resolution separation .
  • Mobile Phase : Potassium dihydrogen phosphate buffer (pH 6.6) with triethylamine, acetonitrile, and isopropanol in gradient mode to resolve impurities .
  • Detection : UV at 220 nm with a quantitation limit of 0.12–0.13 µg/mL and detection limit of 0.04–0.043 µg/mL .
    • Validation : Linearity (r > 0.9990), recovery (94.72–100.67%), and precision (RSD < 2.0%) are critical validation metrics .

Q. How is impurity profiling conducted for Vonoprazan fumarate, and what parameters ensure regulatory compliance?

  • Profiling Workflow :

Forced Degradation Studies : Expose the drug substance to stress conditions (acid/base hydrolysis, oxidation, thermal stress) to simulate impurity formation .

LC-MS/MS : Use precursor-product ion transitions (e.g., m/z 346.0 → 315.1) for structural confirmation and quantification in biological matrices like plasma .

Crystallography : X-ray diffraction and NMR (1H, 13C) for resolving impurity stereochemistry, as demonstrated for structurally similar impurities like 2-amino-5-(2-fluorophenyl)furan-3-carbonitrile .

  • Compliance : Follow ICH Q3A/B guidelines, ensuring individual impurities ≤0.5% and total impurities ≤1.0% .

Advanced Research Questions

Q. What synthetic pathways are most likely to generate this compound, and how can its formation be controlled?

  • Synthetic Routes : Impurities often arise during:

  • Ester Hydrolysis : Incomplete hydrolysis of intermediates like 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate .
  • Amide Reduction : By-products from incomplete reduction steps using novel protocols (e.g., sodium borohydride with transition metal catalysts) .
    • Control Strategies :
  • Process Optimization : Adjust reaction time, temperature, and stoichiometry to minimize side reactions.
  • Purification : Use preparative HPLC or crystallization to isolate impurity 11, referencing methods for analogous impurities (e.g., impurity W) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate buffer), 6.8 (phosphate buffer), and water. Monitor degradation via HPLC at 220 nm over 24–72 hours .
  • Thermal Stress : Store impurity 11 at 40°C (accelerated conditions) and -20°C (long-term storage) to assess degradation kinetics .
    • Findings : Similar impurities (e.g., impurity G) show <5% degradation in acidic buffers but instability in basic conditions (pH >8) .

Q. What toxicological implications are associated with this compound, and how are safety thresholds established?

  • Risk Assessment :

  • Genotoxicity : Ames test or micronucleus assay for mutagenicity, referencing studies on structurally related impurities (e.g., impurity T) .
  • Safety Margins : Calculate permitted daily exposure (PDE) based on NOAEL (no observed adverse effect level) from preclinical studies .
    • Regulatory Alignment : Align with EMA/FDA guidelines, ensuring impurity levels remain below thresholds defined in ICH M7 .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in impurity recovery rates (e.g., 94.72% vs. 100.67%) may arise from column batch variability or mobile phase preparation . Validate methods across multiple laboratories to ensure robustness.
  • Advanced Techniques : Use LC-tandem MS for trace-level quantification (0.15–60 ng/mL in plasma) and high-resolution MS (HRMS) for structural elucidation .

Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-isocyano-2-methyl-1H-pyrrole

InChI

InChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3

InChI Key

QNYGLBACOLGJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.